REACTION_CXSMILES
|
[C:1]([Cl:4])(Cl)=[O:2].[CH:5](=[N:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH3:6].CN(C)C1CCCCC1.Cl.CN(C)C1CCCCC1>O.C(Cl)Cl>[CH:5]([N:7]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:1]([Cl:4])=[O:2])=[CH2:6] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=NC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1CCCCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CN(C1CCCCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
This aqueous phase is separated off
|
Type
|
DISTILLATION
|
Details
|
the dimethylcyclohexylamine is recovered by distillation
|
Type
|
DISTILLATION
|
Details
|
The organic phase is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N(C(=O)Cl)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |